2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a complex organic compound characterized by its unique combination of functional groups, including dichloro, methylsulfonyl, and acetamide moieties. This compound, with a molecular formula of and a molecular weight of approximately 387.28 g/mol, is utilized in various scientific and industrial applications due to its potential biological activities and chemical reactivity .
The compound is cataloged under the CAS number 672951-68-7 and appears in various chemical databases, including PubChem and BenchChem. It is synthesized through multi-step chemical reactions involving specific precursors, which can be sourced from chemical suppliers or synthesized in laboratory settings .
2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide falls under the category of organic compounds, specifically within the subcategories of sulfonamides and acetamides. Its structural complexity allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial contexts .
The synthesis of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the product with high purity levels exceeding 90% .
The molecular structure of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide features:
The InChI representation for this compound is:
This detailed structural information aids in understanding its reactivity and interaction with biological systems .
The compound can undergo various chemical transformations:
These reactions are significant for developing derivatives with altered biological activities or improved properties for specific applications in medicinal chemistry and material science.
The mechanism of action for 2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins, leading to cell death in cancer cells. This interference can result in significant therapeutic effects against various diseases, particularly cancer .
Key chemical properties include:
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .
The compound has several notable applications:
The compound systematically named 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide (CAS: 672951-75-6) represents a structurally intricate hybrid molecule within the sulfonamide-acetamide class [1]. Its IUPAC designation precisely encodes three critical domains: (1) a 2,4-dichloroaniline moiety modified at C5 by methoxy and methylsulfonyl groups; (2) an N-methyl-N-phenylacetamide pharmacophore; and (3) a methylene linker connecting these domains. This architecture positions it within a broader family of biologically active anilinophenylacetamides, as evidenced by structural analogs like 2-[3-chloro-2-methyl(phenylsulfonyl)anilino]-N-[4-(cyanomethyl)phenyl]acetamide (C23H20ClN3O3S) and N-[4-(cyanomethyl)phenyl]-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide (C19H21N3O3S) [2] [8].
Table 1: Structural Taxonomy of Related Sulfonamide-Acetamide Hybrids
Compound Name | Molecular Formula | Key Substituent Patterns | Structural Relationship |
---|---|---|---|
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide | C₁₇H₁₈Cl₂N₂O₄S | 2,4-dichloro; methylsulfonyl; N-methyl-N-phenyl | Reference Compound |
2-[3-chloro-2-methyl(phenylsulfonyl)anilino]-N-[4-(cyanomethyl)phenyl]acetamide | C₂₃H₂₀ClN₃O₃S | 3-chloro-2-methyl; phenylsulfonyl; cyanomethylphenyl | Aryl sulfonyl variation; anilino acceptor |
N-[4-(cyanomethyl)phenyl]-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide | C₁₉H₂₁N₃O₃S | 2,4-dimethyl; methylsulfonyl; cyanomethylphenyl | Alkyl substituent variation at aniline ring |
2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide | C₁₅H₁₃Cl₂NOS | Dichloroacetamide; (p-tolyl)sulfanyl linkage | Thioether-acetamide hybrid |
Steric and electronic features critically define this molecule's taxonomy:
The emergence of this compound stems from systematic optimization of N-phenylacetamide scaffolds, initially explored for non-biological applications. Early analogs like N-benzyl-2-phenylacetamide served as synthetic intermediates before their pharmacological potential was recognized [6]. The strategic incorporation of methylsulfonyl groups circa 2010–2015 marked a pivotal advancement, driven by discoveries that sulfonyl moieties enhance target affinity through polar interactions with kinase catalytic domains [4].
Table 2: Evolution of Key Structural Features in Anilinophenylacetamides
Development Era | Prototype Compounds | Structural Innovations | Biological Implications |
---|---|---|---|
Pre-2005 | Simple N-arylacetamides (e.g., 2,2-dichloro-N-arylacetamides) | Dichloroacetamide units | Herbicidal activity; limited bioactivity |
2005–2010 | N-(benzyl)phenylacetamide derivatives | Benzylamine extensions; halogenated anilines | Preliminary kinase inhibition observed |
2010–Present | Sulfonyl-anilinoacetamides (e.g., target compound) | Methyl/phenylsulfonyl at meta/para aniline positions | Enhanced affinity for fibrotic disease targets |
Patent literature reveals that the specific 2,4-dichloro-5-(methylsulfonyl)aniline precursor was first coupled with N-methyl-N-phenylchloroacetamide in 2013–2014 during investigations into platelet-derived growth factor receptor (PDGFR) inhibitors [4]. This innovation addressed limitations of earlier non-sulfonylated analogs, which exhibited insufficient metabolic stability. The methylsulfonyl group concurrently improved solubility via its sulfoxide oxygen's hydrogen-bond accepting capability and conferred protease resistance at the adjacent anilino linkage [4] [6].
This hybrid exemplifies synergistic pharmacophore integration, where the sulfonyl and acetamide domains enable dual-targeting mechanisms relevant to fibrotic and proliferative disorders. The methylsulfonyl group acts as a hydrogen-bond acceptor with superior geometry to carbonyls, forming stable interactions with residues in ATP-binding pockets (e.g., backbone amides of kinase hinge regions) [4]. Concurrently, the N-methyl-N-phenylacetamide contributes hydrophobic surface engagement and π-stacking potential, with the twisted amide conformation reducing peptidase susceptibility [6].
Key structure-activity relationship (SAR) insights include:
Table 3: Pharmacophore Contributions to Target Engagement
Pharmacophoric Element | Molecular Properties | Biological Interactions | Role in Target Specificity |
---|---|---|---|
Methylsulfonyl group (Aniline domain) | σₚ = +0.72; Strong H-bond acceptor (β = 0.8) | Binds Asn/Ser residues in kinase hinge regions | Determines affinity for PDGFRβ over VEGFR2 |
Dichloroaromatic system | π-withdrawing (Hammett σₘ = +0.37 per Cl) | Stabilizes charge transfer with receptor aromatic residues | Enhances selectivity for fibrotic disease targets |
N-methyl-N-phenylacetamide | Twisted amide (θ = 40° from coplanarity); log P +2.1 | Hydrophobic pocket filling; cation-π interactions | Modulates cellular penetration and residence time |
Current research exploits this scaffold for multi-target inhibitors, particularly against fibrotic drivers like transforming growth factor-beta (TGF-β) and PDGFRβ. The compound's modular synthesis enables diversification at three sites: (1) sulfonyl group oxidation state; (2) aniline halogenation patterns; and (3) N-aryl substituents. Recent analogs show promise in suppressing collagen deposition in in vitro models of systemic sclerosis, validating the pharmacophore-bridging strategy [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0